Boiling Point Elevation of 206.7 °C Enables High-Temperature Distillation Versus 2-Fluoro-3-oxopentanoate
The target compound (ethyl 4-fluoro-4-methyl-3-oxopentanoate regioisomer, CAS 227184-06-7) exhibits a predicted boiling point of 206.7 ± 15.0 °C at 760 mmHg . This is approximately 15 °C higher than the boiling point of ethyl 2-fluoro-3-oxopentanoate (191.7 °C at 760 mmHg) , attributable to the additional methyl substituent. The elevated boiling point provides a wider operational window for vacuum distillation purification and may reduce co-distillation losses during solvent stripping in multi-step synthetic sequences.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 206.7 ± 15.0 °C (predicted, 760 mmHg) |
| Comparator Or Baseline | Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1): 191.7 °C at 760 mmHg |
| Quantified Difference | Δ ~15 °C |
| Conditions | Computed/predicted values at standard atmospheric pressure |
Why This Matters
A 15 °C higher boiling point relative to the des-methyl analog can simplify preparative-scale isolation by reducing thermal degradation risk and improving separation from lower-boiling reaction by-products.
